

# A Technical Guide to the Biosynthesis of Avermectin and Its Derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 5-O-Demethyl-28-hydroxy-Avermectin A1a

**Cat. No.:** B15584946

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.<sup>[1][2]</sup> Originally isolated from the fermentation broth of the soil actinomycete *Streptomyces avermitilis*, these compounds and their derivatives have become indispensable tools in veterinary medicine, agriculture, and human health.<sup>[1][2][3]</sup> Notably, the discovery of avermectin was recognized with the 2015 Nobel Prize in Physiology or Medicine. This guide provides an in-depth exploration of the intricate biosynthetic pathway of avermectin, its regulation, and the generation of key derivatives.

## The Avermectin Biosynthetic Gene Cluster

The entire enzymatic machinery required for avermectin biosynthesis is encoded within a large gene cluster in *S. avermitilis*.<sup>[1][2][3]</sup> This cluster, spanning approximately 82 kb, contains 18 open reading frames (ORFs) that orchestrate the assembly, modification, and glycosylation of the avermectin scaffold.<sup>[2]</sup> The genes are organized into functional groups responsible for polyketide synthesis, post-polyketide modifications, and sugar biosynthesis/attachment.

## Core Biosynthesis Pathway of Avermectin

The biosynthesis of the eight naturally occurring avermectins (A1a, A2a, B1a, B2a, and their minor 'b' components) is a multi-step process that can be divided into three main stages:

- Polyketide Chain Assembly: The carbon backbone of avermectin is assembled by a type I polyketide synthase (PKS).
- Post-PKS Modifications: The linear polyketide undergoes a series of enzymatic modifications to form the characteristic pentacyclic structure of the avermectin aglycone.
- Glycosylation: The aglycone is decorated with a disaccharide of L-oleandrose.

## Polyketide Chain Assembly

The initial step in avermectin biosynthesis is the formation of the polyketide chain, which is catalyzed by a large, multi-enzyme complex known as the avermectin polyketide synthase (AVES).[3][4] This complex is composed of four large multifunctional polypeptides (AVES 1, AVES 2, AVES 3, and AVES 4), which are encoded by the aveA1-A4 genes.[2][4][5] The PKS functions as an assembly line, with 12 modules responsible for the 12 condensation reactions required to build the polyketide chain.[4][5]

The process begins with a starter unit, which is either 2-methylbutyryl-CoA or isobutyryl-CoA, derived from the amino acids isoleucine and valine, respectively.[3][4] This starter unit determines whether the final product will be an 'a' series (from 2-methylbutyryl-CoA) or a 'b' series (from isobutyryl-CoA) avermectin.[1][3] The growing polyketide chain is then extended through the sequential addition of seven acetate and five propionate units.[3][4][5] The final step catalyzed by the PKS is the release of the completed polyketide chain through intramolecular cyclization, forming a macrolactone.[1][3]



[Click to download full resolution via product page](#)

**Caption:** Polyketide chain assembly by avermectin PKS.

## Post-PKS Modifications

Following its release from the PKS, the linear polyketide undergoes a series of tailoring reactions to form the avermectin aglycone. These modifications are catalyzed by a set of enzymes encoded by genes within the avermectin cluster:

- AveE: A cytochrome P450 monooxygenase that catalyzes the formation of the furan ring between C6 and C8.[1][3]
- AveF: An NAD(P)H-dependent ketoreductase that reduces the keto group at C5 to a hydroxyl group.[1][3]
- AveC: This enzyme influences the dehydratase activity in module 2 of the PKS, affecting the C22-C23 position and leading to the production of the 1-series (with a double bond) or 2-series (with a hydroxyl group) avermectins.[1][3]

- AveD: A SAM-dependent O-methyltransferase that methylates the hydroxyl group at C5, leading to the A-series avermectins.<sup>[1][3]</sup> If this methylation does not occur, the B-series avermectins are produced.

The interplay between AveC and AveD is crucial for generating the diversity of the eight natural avermectins.



[Click to download full resolution via product page](#)

**Caption:** Post-PKS modifications leading to avermectin aglycones.

# Glycosylation

The final step in avermectin biosynthesis is the attachment of a disaccharide of L-oleandrose to the C13 hydroxyl group of the aglycone.[3][6] The genes aveBII-BVIII are responsible for the synthesis of the activated sugar donor, dTDP-L-oleandrose.[1][3] The glycosyltransferase AveBI then catalyzes the transfer of the oleandrose moieties to the avermectin aglycone, completing the biosynthesis of the final avermectin molecules.[1][3]

## Biosynthesis of Avermectin Derivatives

The understanding of the avermectin biosynthetic pathway has enabled the generation of novel derivatives through genetic engineering and semi-synthesis.

- Ivermectin: This widely used derivative is produced by the chemical reduction of the C22-C23 double bond of avermectin B1.[7] More recently, metabolic engineering approaches have successfully created *S. avermitilis* strains that can produce ivermectin directly through fermentation.[7] This was achieved by replacing the dehydratase domain in module 2 of the PKS with a domain that fully reduces the keto group.[7][8]
- Doramectin: This derivative is produced through mutational biosynthesis. A mutant strain of *S. avermitilis* that is blocked in the synthesis of the natural starter units is fed with a synthetic precursor, cyclohexanecarboxylic acid, which is then incorporated by the PKS to produce doramectin.
- Selamectin and Eprinomectin: These are also semi-synthetic derivatives with modifications at various positions on the avermectin scaffold, leading to altered pharmacokinetic and pharmacodynamic properties.

## Regulation of Avermectin Biosynthesis

The production of avermectin is tightly regulated at the transcriptional level. The gene aveR is a pathway-specific positive regulator, and its expression is essential for the transcription of the other avermectin biosynthetic genes.[9][10] The expression of aveR itself is controlled by a complex network of global and pathway-specific regulators, including TetR family regulators and gamma-butyrolactone signaling molecules.[10][11][12] For example, the TetR-family transcriptional regulator AveT acts as an activator of avermectin production.[10][12]

Understanding this regulatory network is crucial for developing strategies to enhance avermectin production in industrial fermentation processes.



[Click to download full resolution via product page](#)

**Caption:** Simplified regulatory network of avermectin biosynthesis.

## Quantitative Data

| Parameter                                                                | Value                  | Reference            |
|--------------------------------------------------------------------------|------------------------|----------------------|
| Avermectin B1a:B1b ratio                                                 | 80:20 to 90:10         | <a href="#">[1]</a>  |
| Ivermectin production in engineered <i>S. avermitilis</i>                | Small amounts detected | <a href="#">[7]</a>  |
| Avermectin B1a production increase with Co <sup>2+</sup> supplementation | 48.8%                  | <a href="#">[13]</a> |
| Doramectin C <sub>max</sub> in cattle (200 µg/kg SC)                     | ~32 ng/ml              | <a href="#">[14]</a> |
| Ivermectin C <sub>max</sub> in cattle (200 µg/kg SC)                     | ~32 ng/ml              | <a href="#">[14]</a> |
| Doramectin AUC in cattle (200 µg/kg SC)                                  | 511 +/- 16 ng day/ml   | <a href="#">[14]</a> |
| Ivermectin AUC in cattle (200 µg/kg SC)                                  | 361 +/- 17 ng day/ml   | <a href="#">[14]</a> |

## Experimental Protocols

### Gene Inactivation in *S. avermitilis*

- Vector Construction: A gene replacement vector is constructed containing the upstream and downstream flanking regions of the target gene, along with a selectable marker (e.g., an apramycin resistance cassette).
- Protoplast Transformation: Protoplasts of *S. avermitilis* are prepared by enzymatic digestion of the mycelia. The gene replacement vector is then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
- Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events, which result in the replacement of the target gene with the resistance cassette, are identified by screening for the desired phenotype (e.g., loss of avermectin production) and confirmed by PCR and Southern blot analysis.

## Analysis of Avermectins by HPLC

- Sample Preparation: Fermentation broth is extracted with an organic solvent such as ethyl acetate. The organic layer is separated, evaporated to dryness, and the residue is redissolved in a suitable solvent (e.g., methanol).
- HPLC Conditions:
  - Column: C18 reversed-phase column.
  - Mobile Phase: A gradient of acetonitrile and water is commonly used.
  - Detection: UV detection at approximately 245 nm.
- Quantification: Avermectin concentrations are determined by comparing the peak areas of the samples to a standard curve generated with known concentrations of avermectin standards.

## In Vitro Enzyme Assays

- Protein Expression and Purification: The gene encoding the enzyme of interest is cloned into an expression vector and expressed in a suitable host, such as *E. coli*. The recombinant protein is then purified using affinity chromatography.
- Assay Conditions: The purified enzyme is incubated with its substrate(s) in a buffered solution at an optimal temperature and pH.
- Product Analysis: The reaction is quenched, and the products are analyzed by methods such as HPLC, LC-MS, or spectrophotometry to determine the enzyme's activity and kinetic parameters.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Avermectin - Wikipedia [en.wikipedia.org]
- 2. Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in *Streptomyces avermitilis* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Avermectin: biochemical and molecular basis of its biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of ivermectin producer by domain swaps of avermectin polyketide synthase in *Streptomyces avermitilis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designed biosynthesis of 25-methyl and 25-ethyl ivermectin with enhanced insecticidal activity by domain swap of avermectin polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a regulatory gene, aveR, for the biosynthesis of avermectin in *Streptomyces avermitilis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increasing Avermectin Production in *Streptomyces avermitilis* by Manipulating the Expression of a Novel TetR-Family Regulator and Its Target Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Interrogation of *Streptomyces avermitilis* for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative pharmacokinetics of doramectin and ivermectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Biosynthesis of Avermectin and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15584946#biosynthesis-pathway-of-avermectin-and-its-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)